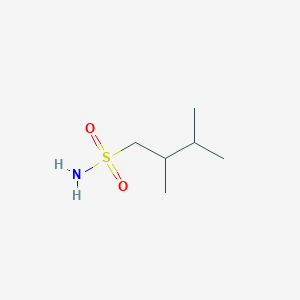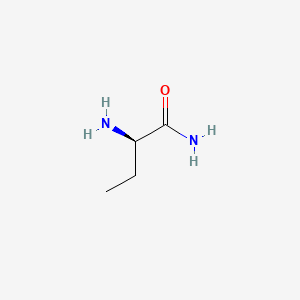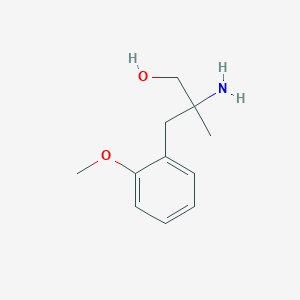![molecular formula C7H10O4S B13221113 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two ketone groups. It is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
The synthesis of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure.
Sulfur Incorporation: The sulfur atom is incorporated into the bicyclic structure through a substitution reaction, typically using thiol reagents under controlled conditions.
Analyse Chemischer Reaktionen
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various thiol reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modifying the activity of the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid include:
7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione: This compound has a similar bicyclic structure but includes an oxygen atom instead of a second ketone group.
3-Thiabicyclo[4.1.0]heptane-7-carboxylic acid 3,3-dioxide: This compound is closely related and shares many chemical properties with this compound.
The uniqueness of 3,3-Dioxo-3lambda6-thiabicyclo[41
Eigenschaften
Molekularformel |
C7H10O4S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
3,3-dioxo-3λ6-thiabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-12(10,11)3-5(4)6/h4-6H,1-3H2,(H,8,9) |
InChI-Schlüssel |
QQOJHMJJFAOOFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)


![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)



![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)





